molecular formula C16H24N2OS B1622634 N'-Benzoyl-N,N-diisobutylthiourea CAS No. 25343-27-5

N'-Benzoyl-N,N-diisobutylthiourea

Cat. No.: B1622634
CAS No.: 25343-27-5
M. Wt: 292.4 g/mol
InChI Key: POOZTTICQBYMAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Benzoyl-N,N-diisobutylthiourea can be synthesized through the reaction of diisobutylamine with benzoyl isothiocyanate . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of N’-Benzoyl-N,N-diisobutylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-Benzoyl-N,N-diisobutylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Benzoyl-N,N-diisobutylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Benzoyl-N,N-diisobutylthiourea involves its ability to form stable complexes with metal ions. The thiourea group acts as a chelating agent, binding to metal ions through sulfur and nitrogen atoms. This interaction facilitates the extraction and preconcentration of metal ions from various matrices .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-N,N-diethylthiourea
  • N-Benzoyl-N,N-dimethylthiourea
  • N-Benzoyl-N,N-diphenylthiourea

Uniqueness

N’-Benzoyl-N,N-diisobutylthiourea is unique due to its specific structural features, such as the presence of diisobutyl groups, which enhance its solubility and stability. This compound also exhibits superior chelating properties compared to its analogs, making it more effective in the extraction and analysis of metal ions .

Properties

IUPAC Name

N-[bis(2-methylpropyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-12(2)10-18(11-13(3)4)16(20)17-15(19)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOZTTICQBYMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399828
Record name N'-Benzoyl-N,N-diisobutylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25343-27-5
Record name N'-Benzoyl-N,N-diisobutylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-Benzoyl-N,N-diisobutylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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